2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . It is a chiral compound, meaning it contains a mixture of enantiomers, which are molecules that are mirror images of each other . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions typically involve anhydrous conditions and a temperature range of 0-5°C. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include halides and alkoxides.
Scientific Research Applications
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid: This is a stereoisomer of the compound with different spatial arrangement of atoms.
trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid: Another stereoisomer with distinct chemical properties and reactivity.
2-Benzoylcyclopentane-1-carboxylic acid: A similar compound without the ethyl group, which affects its chemical behavior and applications.
Properties
IUPAC Name |
2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXYDPFDGUBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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